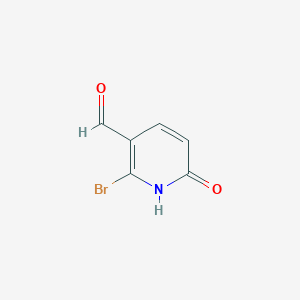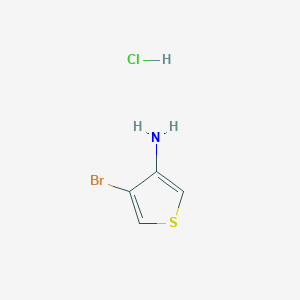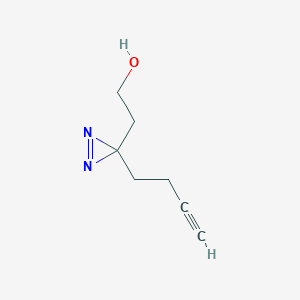
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione
Übersicht
Beschreibung
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol . It is a research chemical and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1C2=C (C=C (C=C2Br)F)NC (=O)C1=O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.06 g/mol . The compound’s molecular formula is C9H6BrFN2O2 .Wissenschaftliche Forschungsanwendungen
Antitubercular and Antimicrobial Activities
1-Substituted quinoxaline-2,3(1H,4H)-diones, including derivatives of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione, have shown promising results in antitubercular and antimicrobial activities. Compounds synthesized from quinoxaline-2,3(1H,4H)-dione displayed significant inhibition against Mycobacterium tuberculosis and other bacterial and fungal species (Ramalingam, Ganapaty, & Rao, 2010).
NMDA Receptor Antagonism
Quinoxaline-2,3-diones, including the 8-Bromo-6-fluoro variant, have been studied for their binding affinity to the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Their role as potential NMDA receptor antagonists is significant, particularly in exploring treatments for neurological conditions (Fray et al., 2001).
AMPA Receptor Agonists and Antagonists
The compound's derivatives are also explored for their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, acting as both agonists and antagonists. This indicates potential applications in neurological research and drug development (Sun et al., 1996).
Ring Fission and Reactivity
Studies on the reactivity of quinoxaline-2,3-diones have revealed interesting chemical behaviors, such as ring fission when treated with hydrazine. These findings contribute to the understanding of the compound's chemical properties and potential synthetic applications (Cheeseman & Rafiq, 1971).
Anticancer Applications
Some derivatives of this compound have been synthesized for potential use as anticancer drugs. Studies have shown promising cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy (Yoo, Suh, & Park, 1998).
Synthesis and Molecular Design
Research has also focused on the synthesis of quinoxaline-2,3-diones for the development of NMDA receptor antagonists, contributing to the field of medicinal chemistry and drug development (Xun & Qing-ping, 2004).
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJHAHZGUBEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)

![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/structure/B1381836.png)


![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)


